molecular formula C10H11N3OS2 B12801800 S-Ethyl 2-(1,3-benzothiazol-2-yl)hydrazinecarbothioate CAS No. 6961-72-4

S-Ethyl 2-(1,3-benzothiazol-2-yl)hydrazinecarbothioate

Cat. No.: B12801800
CAS No.: 6961-72-4
M. Wt: 253.3 g/mol
InChI Key: BVFCGXKKWLKRLJ-UHFFFAOYSA-N
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Description

S-Ethyl 2-(1,3-benzothiazol-2-yl)hydrazinecarbothioate: is a chemical compound with the molecular formula C10H11N3OS2 . It is known for its unique structure, which includes a benzothiazole ring and a hydrazinecarbothioate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Ethyl 2-(1,3-benzothiazol-2-yl)hydrazinecarbothioate typically involves the reaction of 2-mercaptobenzothiazole with ethyl chloroformate in the presence of a base, followed by the addition of hydrazine hydrate. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods: the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: S-Ethyl 2-(1,3-benzothiazol-2-yl)hydrazinecarbothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of S-Ethyl 2-(1,3-benzothiazol-2-yl)hydrazinecarbothioate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential enzymes in microorganisms. In cancer research, the compound is believed to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

  • S-Ethyl 2-(2-benzothiazolyl)hydrazinecarbothioate
  • S-[(6-ethoxy-1,3-benzothiazol-2-yl)methyl] (2E)-2-[1-methyl-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethylidene]hydrazinecarbothioate

Uniqueness: S-Ethyl 2-(1,3-benzothiazol-2-yl)hydrazinecarbothioate is unique due to its specific structural features, such as the presence of both a benzothiazole ring and a hydrazinecarbothioate group.

Properties

CAS No.

6961-72-4

Molecular Formula

C10H11N3OS2

Molecular Weight

253.3 g/mol

IUPAC Name

S-ethyl N-(1,3-benzothiazol-2-ylamino)carbamothioate

InChI

InChI=1S/C10H11N3OS2/c1-2-15-10(14)13-12-9-11-7-5-3-4-6-8(7)16-9/h3-6H,2H2,1H3,(H,11,12)(H,13,14)

InChI Key

BVFCGXKKWLKRLJ-UHFFFAOYSA-N

Canonical SMILES

CCSC(=O)NNC1=NC2=CC=CC=C2S1

Origin of Product

United States

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